3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-(2-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-17(2)33-23-9-7-6-8-20(23)24-21(25(28)31-4)15-27(16-22(24)26(29)32-5)14-18-10-12-19(30-3)13-11-18/h6-13,15-17,24H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIRWGDLNAPTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule with the elimination of a small molecule such as water.
Esterification: This step involves the reaction of carboxylic acids with alcohols to form esters.
Cyclization: This step involves the formation of a ring structure, which is a key feature of the dihydropyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include:
Batch Processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Flow Processing: This method involves the continuous production of the compound, which can be more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of intracellular events.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.
Signal Transduction: Modulating signal transduction pathways, which can alter cellular responses.
Comparison with Similar Compounds
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: A dihydropyridine calcium channel blocker with a high degree of vascular selectivity.
The unique structural features and functional groups of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
